molecular formula C24H25N5O B2376752 N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide CAS No. 899384-34-0

N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

Katalognummer: B2376752
CAS-Nummer: 899384-34-0
Molekulargewicht: 399.498
InChI-Schlüssel: QCFGOUOVPANQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a 6-ethyl, 2,5-dimethyl, and 3-phenyl-substituted heterocyclic core. The acetamide group is attached via a para-substituted phenylamino linker. This compound shares structural similarities with ligands targeting the translocator protein (TSPO) and central nervous system (CNS)-active agents like zaleplon, though its specific pharmacological profile remains underexplored in the provided literature .

Eigenschaften

IUPAC Name

N-[4-[(6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-5-21-15(2)25-24-22(18-9-7-6-8-10-18)16(3)28-29(24)23(21)27-20-13-11-19(12-14-20)26-17(4)30/h6-14,27H,5H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGOUOVPANQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The pyrazolo[1,5-a]pyrimidine scaffold exhibits regioselective reactivity at positions 2, 5, 6, and 7. For the target compound:

  • Position 7 : The amino group (-NH-) attached to the phenylacetamide moiety is susceptible to nucleophilic substitution. Studies show that aryl amino groups in pyrazolo[1,5-a]pyrimidines can react with α,β-unsaturated carbonyl systems (e.g., enones) to form fused heterocycles via cyclocondensation (Scheme 1, ).

  • Position 6 : The ethyl group may undergo oxidation or alkylation under radical or acidic conditions, though direct evidence for this derivative is limited.

Key Reaction Example

ReactantConditionsProductReference
Ethyl cyanocinnamatePiperidine, ethanol, Δ7-Hydroxy-pyrazolo[1,5-a]pyrimidine

Condensation Reactions Involving the Acetamide Group

The acetamide substituent on the phenyl ring participates in:

  • Hydrolysis : Under acidic or basic conditions, the acetamide group (-NHCOCH₃) hydrolyzes to form a free amine (-NH₂). This reaction is critical for prodrug activation in kinase inhibitors.

  • Schiff Base Formation : The primary amine generated from hydrolysis can react with aldehydes/ketones to form imine linkages, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives (e.g., ).

Observed Stability

  • The acetamide group shows moderate stability in neutral aqueous solutions but degrades rapidly in pH < 3 or pH > 10 environments.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 3 is electron-rich due to conjugation with the pyrimidine nucleus, enabling:

  • Nitration/Sulfonation : Directed by the pyrazolo[1,5-a]pyrimidine’s electron-donating effects, though specific data for this compound is unavailable.

  • Halogenation : Bromine or chlorine can substitute at the para position of the phenyl group under mild Lewis acid catalysis .

Oxidation and Reduction Pathways

  • Oxidation : The ethyl group at position 6 may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺), as seen in analogous pyrimidines .

  • Reduction : The pyrimidine ring’s C=N bonds are reducible with NaBH₄ or catalytic hydrogenation, yielding dihydro derivatives .

Cross-Coupling Reactions

The compound’s structure suggests potential for:

  • Suzuki-Miyaura Coupling : The brominated phenyl ring (if functionalized) could react with boronic acids to form biaryl systems, a common strategy in kinase inhibitor optimization.

  • Buchwald-Hartwig Amination : The amino group at position 7 might undergo aryl amination with Pd catalysts, though steric hindrance from neighboring substituents could limit reactivity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial activity. Research indicates that these compounds can inhibit microbial growth by disrupting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This mechanism is crucial in controlling microbial proliferation and represents a promising area for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has been investigated in various studies. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and H460 (lung cancer). The ability to induce apoptosis and inhibit tumor growth makes these compounds valuable candidates for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazolo[1,5-a]pyrimidine derivatives:

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Among the tested compounds, certain derivatives exhibited IC50 values as low as 0.3 µM against dual EGFR/VGFR2 targets, indicating potent inhibitory activity .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial effects of pyrazolo[1,5-a]pyrimidines revealed significant inhibition of bacterial growth in vitro. The study reported that specific modifications to the pyrazolo[1,5-a]pyrimidine structure enhanced its antimicrobial potency .

Wirkmechanismus

The mechanism of action of N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The pyrazolo[1,5-a]pyrimidine core is a common feature among analogs, but substituent variations significantly influence biological activity and physicochemical properties. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
Target Compound Pyrazolo[1,5-a]pyrimidine 6-ethyl, 2,5-dimethyl, 3-phenyl, acetamide (para-phenyl linker) ~357.42* Potential CNS activity (inferred)
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide Pyrazolo[1,5-a]pyrimidine 5-methyl, 3-phenyl (no 6-ethyl or 2,5-dimethyl) 357.42 Structural analog (ChemSpider 3055331)
F-DPA Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, diethylacetamide - TSPO radioligand
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-fluoroethoxy)phenyl, diethylacetamide - PET imaging agent
Zaleplon Impurity I Pyrazolo[1,5-a]pyrimidine 3-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-6-yl), N-ethylacetamide - Byproduct in zaleplon synthesis

*Molecular weight inferred from structurally similar compound in .

  • 2,5-Dimethyl Groups: May increase metabolic stability by sterically hindering oxidative degradation pathways.

Biologische Aktivität

N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their ability to inhibit various enzymes and their potential as anticancer agents. The structural versatility of these compounds allows for significant modifications that can enhance their biological activity.

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer properties. Specifically, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

Compound NameTarget EnzymeEffectReference
This compoundCDK2Inhibition leading to apoptosis
Other Pyrazolo CompoundsVariousAntitumor effects in different cancer models

2. Enzymatic Inhibition

This compound also exhibits enzymatic inhibitory activity beyond CDK2. It has been studied for its potential to inhibit other kinases and enzymes involved in cellular signaling pathways. The inhibition mechanisms often involve binding to the active site of the target enzyme, which prevents substrate access.

Table 2: Enzymatic Targets and Inhibition Mechanisms

Enzyme TargetMechanism of ActionReference
CDK2Competitive inhibition
Other KinasesBinding at active site

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The compound's pharmacokinetics were also evaluated, showing favorable absorption and distribution profiles.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • CDK Inhibition : By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle.
  • Apoptosis Induction : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins lead to increased apoptosis in cancer cells.
  • Signal Transduction Modulation : The compound may alter signaling pathways related to cell survival and proliferation.

Q & A

Q. Key Optimization Parameters :

ParameterTypical Conditions
Temperature80–120°C for coupling steps
SolventsDMF, DMSO, or THF
CatalystsPd-based catalysts for cross-couplings; NaH/K₂CO₃ for substitutions
Reaction Time6–24 hours, monitored by TLC or LC-MS

How is structural characterization performed, and what analytical discrepancies might arise?

Q. Basic Research Focus

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and quaternary carbons in the pyrimidine ring .

LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% for biological assays) .

Q. Advanced Challenges :

  • Regioisomer Discrimination : Similar substituents (e.g., 2,5-dimethyl groups) may cause overlapping signals. X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguity .
  • Dynamic Exchange : Amide protons may exhibit broadening due to solvent exchange; use DMSO-d₆ or low-temperature NMR .

What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

Q. Advanced Research Focus

Analog Synthesis : Modify substituents (e.g., replace ethyl with benzyl or halogenated groups) to assess impact on target binding .

Biological Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against kinases (e.g., CDKs) or inflammatory mediators (e.g., COX-2) .
  • Cellular Activity : Test cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Example SAR Insights :

Substituent ModificationObserved Effect
6-Ethyl → 6-Benzyl Increased lipophilicity and improved blood-brain barrier penetration
Phenyl → Fluorophenyl Enhanced kinase selectivity due to electronegative interactions
Acetamide → Sulfonamide Reduced metabolic instability in liver microsomes

How can contradictory pharmacokinetic data be resolved?

Advanced Research Focus
Common contradictions include discrepancies in bioavailability or metabolic stability. Methodological approaches:

In Vitro Models :

  • CYP450 Metabolism : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at the ethyl group) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding reduces efficacy) .

In Vivo Correlation : Compare rodent pharmacokinetics with allometric scaling to predict human parameters .

Q. Data Reconciliation Example :

StudyBioavailability (Oral)Resolution
Study A: 15%Low solubilityUse nanoformulation or co-solvents (e.g., PEG 400)
Study B: 40%Improved crystalline formPolymorph screening via XRPD

What mechanistic studies elucidate its interaction with biological targets?

Q. Advanced Research Focus

Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., CDK2) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Cellular Pathway Analysis :

  • Western Blotting : Assess downstream effects (e.g., phosphorylation status of ERK or AKT) .
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells .

How are stability and degradation profiles assessed under experimental conditions?

Q. Basic Research Focus

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Expose to HCl/NaOH (0.1–1 M) at 60°C for 24 hours; analyze by HPLC .
  • Oxidative Stress : Treat with H₂O₂ (3% v/v) to simulate radical-mediated degradation .

Long-Term Stability : Store at 4°C, 25°C, and 40°C for 6 months; monitor purity and crystallinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.